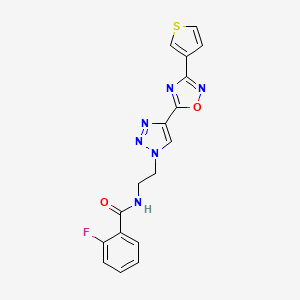

2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Descripción

The compound 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a heterocyclic organic molecule featuring multiple pharmacologically relevant motifs. Its structure comprises:

- A benzamide backbone substituted with a fluorine atom at the 2-position.

- An ethyl linker connecting the benzamide to a 1,2,3-triazole ring.

- A 1,2,4-oxadiazole moiety fused to the triazole, further substituted with a thiophen-3-yl group.

Propiedades

IUPAC Name |

2-fluoro-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2S/c18-13-4-2-1-3-12(13)16(25)19-6-7-24-9-14(21-23-24)17-20-15(22-26-17)11-5-8-27-10-11/h1-5,8-10H,6-7H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSAPFWVRMIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic routes for 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involve multi-step organic synthesis. One common method begins with the preparation of the thiophen-3-yl oxadiazole, followed by the formation of the triazole ring, and finally the introduction of the fluorine-substituted benzamide group. Each step requires specific reagents and reaction conditions, often involving catalysts and specific temperatures to ensure high yields and purity. Industrial production methods for this compound would scale these synthetic routes to larger quantities, optimizing reaction conditions and purification processes to achieve the desired product efficiently.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: : Certain functional groups within the molecule can be selectively reduced, potentially altering the triazole or oxadiazole rings.

Cyclization: : The triazole ring is stable but can be involved in cyclization reactions under specific conditions, leading to the formation of new ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions but can include a wide range of derivatives with different functional groups attached to the original scaffold.

Aplicaciones Científicas De Investigación

Chemistry: : It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

Biology: : It can be used as a probe to study biological processes, especially those involving its specific functional groups.

Medicine: : The compound's structure suggests potential pharmaceutical applications, particularly in targeting specific proteins or receptors.

Industry: : It may be used in the development of new materials or as an intermediate in the production of other high-value chemicals.

Mecanismo De Acción

The mechanism of action of this compound is determined by its interaction with molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For instance, the triazole and oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target. The precise pathways involved depend on the specific context in which the compound is used, whether in biological systems or industrial applications.

Comparación Con Compuestos Similares

Heterocyclic Core Comparison

- Target Compound vs. Razaxaban : While razaxaban employs a pyrazole-benzisoxazole core for Factor Xa inhibition, the target compound uses a triazole-oxadiazole-thiophene system. Both incorporate fluorine to modulate electronic properties and enhance binding . The triazole in the target compound may offer improved metabolic stability compared to razaxaban’s pyrazole, as triazoles are less prone to oxidative degradation.

- Target Compound vs. 863017-46-3: The morpholino-thiophene derivative lacks the oxadiazole-triazole linkage but shares the thiophene motif. Thiophene’s π-electron-rich structure is critical for aromatic stacking in both compounds, though the target’s oxadiazole may confer additional hydrogen-bonding capacity.

- Target Compound vs. 851979-00-5 : The 4-fluorobenzo[d]thiazole in 851979-00-5 replaces the thiophene-oxadiazole system. Fluorine’s electronegativity in both compounds likely enhances target affinity, but the dihydrodioxine in 851979-00-5 may reduce conformational flexibility compared to the target’s ethyl-triazole linker.

Substituent Effects

- Fluorine : The 2-fluoro substituent in the target compound mirrors razaxaban’s 2-fluoro-phenyl group, which improves selectivity by reducing off-target interactions . In 851979-00-5, 4-fluorobenzo[d]thiazole similarly enhances electronic properties.

- In contrast, razaxaban’s imidazole-dimethylaminomethyl group enhances solubility and permeability .

Pharmacological and Physicochemical Inference

While explicit data on the target compound is absent, razaxaban’s development provides a framework for predicting its properties:

- Selectivity : The triazole-oxadiazole core may mimic razaxaban’s benzisoxazole-pyrazole system in achieving high selectivity for enzymes like Factor Xa or kinases.

- Bioavailability : The thiophene and fluorine substituents likely reduce first-pass metabolism, as seen in razaxaban’s pharmacokinetic profile .

- Solubility: The ethyl linker and polar oxadiazole may improve aqueous solubility compared to morpholino-containing analogs (e.g., 863017-46-3).

Crystallographic Considerations

Structural elucidation of similar compounds often relies on tools like SHELXL , a program widely used for refining small-molecule crystallographic data . The target compound’s complex heterocyclic system would likely require SHELXL’s robust refinement algorithms to resolve conformational details, particularly the triazole-oxadiazole torsion angles.

Actividad Biológica

The compound 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide represents a significant advancement in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A fluorine atom which enhances lipophilicity.

- A thiophene moiety , known for its role in increasing biological activity.

- 1,2,4-oxadiazole and triazole rings , both of which are associated with diverse pharmacological effects.

Molecular Formula: CHF₃OS

Molecular Weight: 345.41 g/mol

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene rings exhibit various biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Contains oxadiazole ring | Anticancer, Antimicrobial |

| Thiophene Derivatives | Includes thiophene moiety | Antioxidant, Anti-inflammatory |

| Triazole Compounds | Features triazole ring | Antifungal, Antibacterial |

The biological activity of 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation pathways.

- Receptor Modulation: It could interact with specific receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar compounds in various assays:

Study 1: Anticancer Activity

A study published in PMC found that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines including HeLa and CaCo-2. The IC values ranged from 0.045 µg/mL to 0.072 µg/mL depending on the structural modifications made to the oxadiazole ring .

Study 2: Antimicrobial Properties

Research on thiophene derivatives indicated potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported as low as 0.25 µg/mL for certain derivatives .

Study 3: Anti-inflammatory Effects

Compounds similar to 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide have shown promise in reducing inflammatory markers in vitro. This suggests a potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres.

- Oxadiazole ring construction through cyclization of thioamide precursors in refluxing ethanol or acetonitrile .

- Benzamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C . Key factors affecting yield include solvent polarity (DMF enhances solubility of intermediates), temperature control (prevents side reactions), and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. Which spectroscopic methods are critical for structural characterization?

Post-synthesis characterization requires:

- 1H/13C NMR : Confirm regiochemistry of triazole (1,4-disubstituted) and oxadiazole (5-position substitution) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/S percentages .

Q. What in vitro assays are recommended for initial biological profiling?

Prioritize assays aligned with structural motifs:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, as oxadiazoles disrupt membrane integrity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity (IC50 < 10 µM suggests therapeutic potential) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given triazole’s metal-coordination capacity .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining purity?

Strategies include:

- Flow chemistry : Continuous processing reduces intermediate isolation steps and improves reproducibility .

- Catalyst screening : Heterogeneous catalysts (e.g., bleaching earth clay) in PEG-400 enhance thioether bond formation yields (~85%) while easing catalyst recovery .

- In-line analytics : Use HPLC-MS to monitor reaction progress and automate quenching of side products .

Q. How should contradictory biological activity data (e.g., pH-dependent efficacy) be resolved?

Methodological approaches:

- pH stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via LC-MS to identify labile bonds (e.g., oxadiazole hydrolysis under acidic conditions) .

- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity shifts across pH gradients, clarifying whether activity loss stems from compound instability or target incompatibility .

Q. What strategies guide structure-activity relationship (SAR) studies on the core heterocycles?

Focus on modular substitutions:

- Oxadiazole modifications : Replace thiophen-3-yl with pyridyl groups to evaluate π-stacking interactions in kinase binding pockets .

- Triazole substituents : Introduce electron-withdrawing groups (e.g., -CF3) at the 1-position to modulate electron density and H-bonding capacity .

- Benzamide variations : Test ortho/meta-fluoro isomers to assess steric effects on target engagement .

Q. Which computational methods predict target interactions and binding modes?

- Molecular docking : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER force field) to model interactions with kinases or GPCRs .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess triazole-oxadiazole conformational stability in binding sites .

- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., EGFR tyrosine kinase) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.